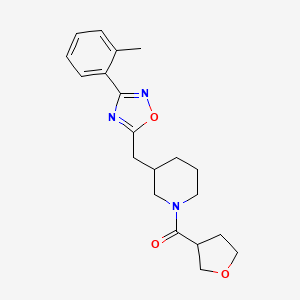
2-Bromo-5-methylthiazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-methylthiazole-4-carbaldehyde is a chemical compound with the molecular formula C5H4BrNOS and a molecular weight of 206.06 . It is a solid substance stored under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C5H4BrNOS/c1-3-4 (2-8)9-5 (6)7-3/h2H,1H3 . This indicates that the compound contains a bromine atom attached to the 2nd carbon of the thiazole ring, a methyl group attached to the 5th carbon, and a carbaldehyde group attached to the 4th carbon . Physical And Chemical Properties Analysis
This compound is a solid substance . It is stored under an inert atmosphere at temperatures between 2-8°C .Mécanisme D'action
The mechanism of action of 2-Bromo-5-methylthiazole-4-carbaldehyde is not well understood. However, studies have shown that the compound exhibits antimicrobial activity by disrupting the cell membrane of microorganisms. It has also been found to inhibit the growth of fungi and viruses by interfering with their metabolic processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, studies have shown that the compound exhibits low toxicity and is not harmful to human health at low concentrations. It has also been found to be biodegradable and does not persist in the environment.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Bromo-5-methylthiazole-4-carbaldehyde in lab experiments include its low toxicity, high yield synthesis method, and potential applications in various fields. However, the limitations of using this compound include its limited solubility in water and its high reactivity with other chemicals.
Orientations Futures
There are several future directions for research on 2-Bromo-5-methylthiazole-4-carbaldehyde. One potential area of research is the development of new synthesis methods to improve the yield and purity of the compound. Another area of research is the exploration of the compound's potential applications in the development of new pharmaceuticals and agrochemicals. Additionally, further studies are needed to understand the mechanism of action and biochemical and physiological effects of the compound.
Méthodes De Synthèse
The synthesis of 2-Bromo-5-methylthiazole-4-carbaldehyde can be achieved by reacting 2-amino-5-methylthiazole with bromine and acetic anhydride. The reaction takes place in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with sodium hydroxide to obtain this compound. This method is widely used in the industry and has been optimized to produce high yields of the compound.
Applications De Recherche Scientifique
2-Bromo-5-methylthiazole-4-carbaldehyde has been extensively studied for its potential applications in various fields. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The compound has been found to exhibit antimicrobial, antifungal, and antiviral properties. It has also been studied for its potential use as a catalyst in various chemical reactions.
Safety and Hazards
Propriétés
IUPAC Name |
2-bromo-5-methyl-1,3-thiazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNOS/c1-3-4(2-8)7-5(6)9-3/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDQOUDMMMDAMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride](/img/no-structure.png)
![Methyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B2784466.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2784470.png)




![1-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide](/img/structure/B2784478.png)

![5-bromo-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2784481.png)
![ethyl 4-(2-(7-ethyl-3-oxo-5-(pyridin-3-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamido)benzoate](/img/structure/B2784483.png)
![Tert-butyl 3-(2-hydroxypropan-2-yl)-3-[(prop-2-enoylamino)methyl]azetidine-1-carboxylate](/img/structure/B2784484.png)